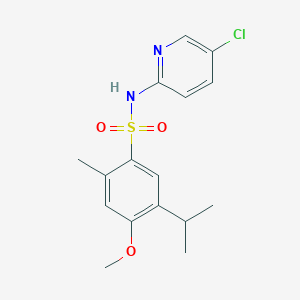

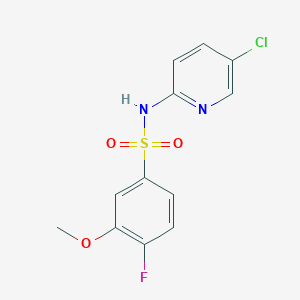

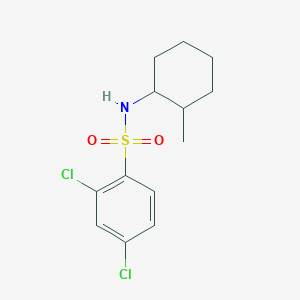

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a complex organic molecule, likely used in the field of chemistry or pharmacology . It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various organic chemistry techniques . For instance, a related compound, N-(Pyridin-2-yl)-Benzamides, was synthesized from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks .Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide is Factor Xa , a crucial enzyme in the coagulation cascade . Factor Xa plays a significant role in blood clotting, where it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide acts as a direct, selective, and reversible inhibitor of Factor Xa . By inhibiting Factor Xa, it prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this cascade, preventing the formation of thrombin, a key enzyme that converts fibrinogen to fibrin, the main component of blood clots .

Pharmacokinetics

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide exhibits favorable pharmacokinetic properties. It has the longest half-life among the direct oral anticoagulants (DOACs), with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . It is mainly cleared via the hepatobiliary system , making it suitable for patients with severe renal insufficiency .

Result of Action

The inhibition of Factor Xa by N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide results in a reduction in thrombin generation . This leads to a decrease in the formation of fibrin, thereby preventing the formation of blood clots . This anticoagulant effect is beneficial in conditions where there is an increased risk of blood clot formation, such as venous thromboembolism .

Action Environment

The action of N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by factors such as the patient’s renal function, as it is mainly cleared via the hepatobiliary system . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S/c1-10(2)13-8-15(11(3)7-14(13)22-4)23(20,21)19-16-6-5-12(17)9-18-16/h5-10H,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWOACWRZDXKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)C(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B344697.png)

![4-[(4-Ethoxy-3-methylphenyl)sulfonyl]morpholine](/img/structure/B344710.png)

amine](/img/structure/B344716.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344718.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B344726.png)